molecular formula C9H10O4 B1294339 3-Methoxyphenoxyacetic acid CAS No. 2088-24-6

3-Methoxyphenoxyacetic acid

Cat. No. B1294339
CAS RN: 2088-24-6
M. Wt: 182.17 g/mol
InChI Key: AHDPQRIYMMZJTF-UHFFFAOYSA-N
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Description

3-Methoxyphenoxyacetic acid is a chemical compound that is related to various other compounds with potential biological activities. Although the provided papers do not directly discuss 3-methoxyphenoxyacetic acid, they do mention related compounds and derivatives that can offer insights into the chemical behavior and properties of 3-methoxyphenoxyacetic acid. For instance, the synthesis of novel 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, suggests that the methoxyphenoxyacetic acid structure can be modified to produce compounds with antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as cyclization and condensation. For example, the synthesis of 1,3,4-thiadiazole derivatives involves the cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another synthesis route for a related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, includes a Friedel-Crafts reaction followed by condensation, dehydration, and hydrolysis . These methods indicate that the synthesis of 3-methoxyphenoxyacetic acid derivatives could involve similar strategies.

Molecular Structure Analysis

The molecular structure of compounds related to 3-methoxyphenoxyacetic acid has been characterized using various techniques such as FT-IR, UV-vis, fluorescence spectrum, elemental analysis, and X-ray diffraction . The crystal structure of a related compound, (E)-2-[(3-carboxylphenylimino)methylene]phenoxyacetic acid, shows non-covalent interactions and intermolecular hydrogen bonding, which are important for the stability and reactivity of the compound . These techniques could be applied to analyze the molecular structure of 3-methoxyphenoxyacetic acid as well.

Chemical Reactions Analysis

The related compounds exhibit a range of chemical behaviors, including the ability to form complexes with metals, as seen in the complex adduct of a substituted phenoxyacetic acid with sodium . The presence of methoxy and phenoxy groups in these compounds suggests that 3-methoxyphenoxyacetic acid may also participate in similar chemical reactions, potentially forming complexes with various metals or undergoing substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxyphenoxyacetic acid can be inferred from the properties of related compounds. For instance, the stability of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human cerebrospinal fluid at low temperatures suggests that 3-methoxyphenoxyacetic acid might also exhibit stability under certain conditions . The conformational analysis of methoxyacetic acid indicates the presence of internal hydrogen bonding, which could also be relevant for the physical properties of 3-methoxyphenoxyacetic acid .

Scientific Research Applications

  • Summary of the Application : 3-Methoxyphenoxyacetic acid (3-MOPAA) has been identified as a phytotoxin produced by Rhizoctonia solani AG-3 TB . This fungus causes serious harm to the quality and yield of tobacco .
  • Methods of Application or Experimental Procedures : The potential phytotoxin produced by R. solani AG-3 TB was purified and identified using thin layer chromatography (TLC), high performance liquid chromatography (HPLC), infrared absorption spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR) . The exogenous purified compound 3-MOPAA was tested on tobacco leaves .
  • Results or Outcomes : The results revealed that the purified toxin compound was 3-MOPAA (molecular formula: C9H10O3) . The exogenous purified compound 3-MOPAA can cause necrosis in tobacco leaves .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDPQRIYMMZJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174991
Record name Acetic acid, (3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenoxyacetic acid

CAS RN

2088-24-6
Record name Acetic acid, (3-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2088-24-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a stirred mixture of 3-methoxyphenol (200 mg, 1.61 mmol) in MeCN (5 mL) was added ethyl bromoacetate (402 mg, 2.42 mmol) and K2CO3 (672 mg, 4.83 mmol). The mixture was stirred at 80° C. for 4 hours, filtered and the filtrate concentrated. NaOH (129 mg, 3.22 mmol) and H2O/EtOH (1:1, 10 mL) was added to the mixture. The reaction mixture was stirred at 50° C. for 4 hours then acidified by 1M HCl and then extracted with ethyl acetate (2×30 mL). The combined organic extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated with the residue used directly for the next step. LCMS (m/z): 183.0 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Name
Quantity
672 mg
Type
reactant
Reaction Step Two
Name
Quantity
129 mg
Type
reactant
Reaction Step Three
Name
H2O EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
TR Hovsepyan, MR Hakobyan, NS Minasyan… - Russian Journal of …, 2016 - Springer
… Hydrazide of 3-methoxyphenoxyacetic acid 1 [9] was used as a starting compound. Its practically valuable property is a conversion into potassium salt of [(3-methoxyphenoxy)aceto]…
Number of citations: 2 link.springer.com
JS McMurray, RJA BUDDE… - International Journal of …, 1993 - Wiley Online Library
… precursor peptides were synthesized by SPPS on aminomethylated polystyrene resin using the Fmoc-tert-butyl protection scheme with 4-hydroxymethyl-3-methoxyphenoxyacetic acid …
Number of citations: 28 onlinelibrary.wiley.com
X He, Z Yu, S Jiang, P Zhang, Z Shang, Y Lou… - Bioorganic & Medicinal …, 2015 - Elsevier
Herein we report a new way to identify chemical elicitors that induce resistance in rice to herbivores. Using this method, by quantifying the induction of chemicals for GUS activity in a …
Number of citations: 20 www.sciencedirect.com
DW Manley, A Mills, C O'Rourke… - … A European Journal, 2014 - Wiley Online Library
… 3-Methoxyphenoxyacetic acid 4 e gave two isomeric products in a combined yield of 80 %. The less sterically crowded 7-methoxy isomer was the major product (64 %) with only 16 % of …
I Brondz, I Olsen - Journal of Chromatography A, 1992 - Elsevier
Trimethylanilinium hydroxide was used as a derivatization agent for a broad range of phenoxy acids. Derivatization took place inside the injector immediately before gas …
Number of citations: 35 www.sciencedirect.com
RP Burlingame, L Wyman, PJ Chapman - Journal of bacteriology, 1986 - Am Soc Microbiol
… 3-Hydroxyphenoxyacetic acid was prepared by demethylation of 3methoxyphenoxyacetic acid in hot, concentrated HCl as described for 4-methoxyphenoxyacetic acid (43). The requi…
Number of citations: 36 journals.asm.org
SC STORY, JV ALDRICH - International Journal of Peptide and …, 1992 - Wiley Online Library
… droxymethyl-3-methoxyphenoxyacetic acid (3), and 2methoxy-4-alkoxybenzyl alcohol (Sasrin resin) (4, 5 ) can be cleaved with lower concentrations of trifluoroacetic acid (TFA, 0.2-1.0%…
Number of citations: 43 onlinelibrary.wiley.com
M Mutter, KH Altmann, A Flörsheimer… - Helvetica chimica …, 1986 - Wiley Online Library
… In the synthesis of peptide I, the very acid-labile anchoring group derived from 4-hydroxymethyl-3-methoxyphenoxyacetic acid [28] was used as a reversible link between peptide and …
Number of citations: 34 onlinelibrary.wiley.com
JK Faulkner, D Woodcock - Journal of the Chemical Society (Resumed …, 1961 - pubs.rsc.org
In the metabolism of p-chlorophenoxyacetic acid by As9ergzZZus nigev (replacement culture technique), 4-chloro-3-hydroxyphenoxyacetic acid, hitherto unknown, is formed in addition …
Number of citations: 26 pubs.rsc.org
N Ferro, A Gallegos, P Bultinck… - Journal of Chemical …, 2006 - ACS Publications
Auxins are defined mainly by a set of physiological actions, but the structure-effect relationship still is based on chemical intuition. Currently a well-defined auxin molecular structure is …
Number of citations: 32 pubs.acs.org

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